
2,2-Difluoro-1,3-dimethyl-1,3-diazinane
Overview
Description
2,2-Difluoro-1,3-dimethyl-1,3-diazinane is a chemical compound known for its unique structure and properties It is a fluorinated derivative of diazinane, characterized by the presence of two fluorine atoms and two methyl groups attached to the nitrogen atoms in the diazinane ring
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane are alcohols, aldehydes, and ketones . The compound acts as a deoxo-fluorinating agent, converting these targets into monofluorides and gem-difluorides .
Mode of Action
this compound interacts with its targets through a process known as deoxofluorination . This involves the replacement of a hydroxyl group (OH) in alcohols or a carbonyl group (C=O) in aldehydes and ketones with a fluorine atom, resulting in the formation of monofluorides and gem-difluorides .
Pharmacokinetics
The compound is described as a clear liquid with a boiling point of 47 °c at 37 mmhg and a melting point of -87 °C . These properties may influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the conversion of alcohols, aldehydes, and ketones into fluorinated compounds . This can alter the chemical properties of these compounds and potentially affect their biological functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is thermally stable, with thermal decomposition beginning at 150 °C . Therefore, temperature could be a significant environmental factor affecting its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane typically involves the fluorination of 1,3-dimethyl-1,3-diazinane. One common method is the reaction of 1,3-dimethyl-1,3-diazinane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1,3-dimethyl-1,3-diazinane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution: Formation of iodinated or other substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of hydrogenated derivatives.
Scientific Research Applications
2,2-Difluoro-1,3-dimethyl-1,3-diazinane has several applications in scientific research:
Chemistry: Used as a fluorinating agent in organic synthesis to introduce fluorine atoms into various substrates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Comparison with Similar Compounds
2,2-Difluoro-1,3-dimethylimidazolidine: Another fluorinated compound with similar applications in organic synthesis.
2,2-Difluoro-1,3-dimethylpyrrolidine: Known for its use in the synthesis of fluorinated pharmaceuticals.
2,2-Difluoro-1,3-dimethylpiperidine: Utilized in the development of advanced materials and as a synthetic intermediate.
Uniqueness: 2,2-Difluoro-1,3-dimethyl-1,3-diazinane is unique due to its specific ring structure and the positioning of the fluorine atoms. This configuration imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high reactivity and stability .
Biological Activity
2,2-Difluoro-1,3-dimethyl-1,3-diazinane is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHFN
- CAS Number : 497181-15-4
- Molecular Weight : 136.13 g/mol
The biological activity of this compound primarily involves its interactions with various biomolecules. It is hypothesized to act as an inhibitor in specific biochemical pathways due to its structural characteristics.
Target Enzymes
Research indicates that this compound may interact with enzymes involved in:
- Cellular signaling : Modulating pathways that influence cell growth and differentiation.
- Metabolic processes : Affecting the metabolism of other compounds through enzyme inhibition.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Cytotoxic Effects
In vitro studies suggest that this compound possesses cytotoxic effects on certain cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.
Case Studies
-
Antibacterial Activity : A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) E. coli 15 10 S. aureus 18 10 -
Cytotoxicity Assay : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability.
Concentration (µM) HeLa Cell Viability (%) MCF-7 Cell Viability (%) 0 100 100 10 75 80 50 50 60 100 20 30
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological systems. Further studies are required to determine its metabolic pathways and elimination rates.
Properties
IUPAC Name |
2,2-difluoro-1,3-dimethyl-1,3-diazinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-9-4-3-5-10(2)6(9,7)8/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCCLZKQGMFFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381280 | |
Record name | 2,2-difluoro-1,3-dimethyl-1,3-diazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497181-15-4 | |
Record name | 2,2-difluoro-1,3-dimethyl-1,3-diazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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